2-((2-Chloro-9H-purin-6-yl)amino)acetic acid
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Overview
Description
2-((2-Chloro-9H-purin-6-yl)amino)acetic acid is a purine derivative known for its unique chemical structure and properties. This compound is characterized by the presence of a purine ring substituted with a chloro group at the 2-position and an aminoacetic acid moiety at the 6-position. It is used in various scientific research applications due to its potential biological and chemical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-9H-purin-6-yl)amino)acetic acid typically involves the reaction of 2-chloro-6-aminopurine with bromoacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the purine attacks the bromoacetic acid, leading to the formation of the desired product .
Industrial Production Methods
the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-((2-Chloro-9H-purin-6-yl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as amino or hydroxyl groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
2-((2-Chloro-9H-purin-6-yl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other purine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-Chloro-9H-purin-6-yl)amino)acetic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes such as DNA replication, protein synthesis, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-aminopurine
- 2-Amino-6-chloro-9H-purine-9-acetic acid
- 2-((2-Chloro-9H-purin-6-yl)thio)acetic acid
Uniqueness
2-((2-Chloro-9H-purin-6-yl)amino)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2-chloro-7H-purin-6-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5O2/c8-7-12-5(9-1-3(14)15)4-6(13-7)11-2-10-4/h2H,1H2,(H,14,15)(H2,9,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYSAMMIAWLSTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)Cl)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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